(3-Bromopropyl)phosphonic acid chemical properties
(3-Bromopropyl)phosphonic acid chemical properties
An In-Depth Technical Guide to (3-Bromopropyl)phosphonic Acid: Properties, Synthesis, and Applications
Introduction
Organophosphorus compounds, particularly those containing the robust phosphorus-carbon (P-C) bond, are foundational to numerous scientific disciplines.[1] Within this class, phosphonic acids stand out due to their unique combination of strong acidity, high polarity, and exceptional metal chelation capabilities.[2][3] (3-Bromopropyl)phosphonic acid, the subject of this guide, is a prime example of a bifunctional molecule that leverages these properties. Possessing both a reactive terminal bromine atom and a phosphonic acid head group, it serves as a versatile building block and surface modification agent.
This guide offers a senior application scientist's perspective on (3-Bromopropyl)phosphonic acid, moving beyond a simple recitation of facts to explain the causality behind its chemical behavior and application. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this reagent for designing advanced materials, novel therapeutics, and complex molecular architectures.
Core Chemical Identity and Physicochemical Properties
(3-Bromopropyl)phosphonic acid is a solid at room temperature, characterized by its dual functional groups which dictate its physical and chemical properties.[4] The phosphonic acid group confers high polarity and the potential for strong intermolecular hydrogen bonding, while the brominated alkyl chain provides a site for covalent modification.
Molecular Structure
The structure consists of a central three-carbon propyl chain. One terminus is functionalized with a phosphonic acid group [-P(O)(OH)₂], and the other with a bromine atom.
Caption: Structure of (3-Bromopropyl)phosphonic acid
Physicochemical Data Summary
The following table summarizes the key identifiers and properties of (3-Bromopropyl)phosphonic acid, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 1190-09-6 | [4][5][6][7] |
| Molecular Formula | C₃H₈BrO₃P | [4][5][6][7] |
| Molecular Weight | 202.97 g/mol | [4][5][6] |
| IUPAC Name | 3-bromopropylphosphonic acid | [6][8] |
| Appearance | White to off-white or yellow solid/powder | [4][9] |
| Melting Point | 108-113 °C | [4] |
| Solubility | Soluble in water and organic solvents like DMSO.[9][10] | [9][10] |
| InChI Key | CXOIECRVHUDBSA-UHFFFAOYSA-N | [4][6][10] |
Synthesis and Purification
The synthesis of phosphonic acids is a well-established field, yet the preparation of (3-Bromopropyl)phosphonic acid requires careful control to preserve the reactive C-Br bond.[2][11] The most common and industrially scalable approach is a two-step process: a Michaelis-Arbuzov reaction to form the P-C bond, followed by hydrolysis of the resulting phosphonate ester.
Synthetic Workflow
Caption: General synthetic workflow for (3-Bromopropyl)phosphonic acid.
Step-by-Step Synthesis Protocol
This protocol describes the synthesis via the diethyl ester intermediate. The choice of acid hydrolysis is critical; concentrated hydrochloric acid is effective and common, while the McKenna method (using bromotrimethylsilane, TMSBr) offers a milder, non-aqueous alternative that can be advantageous for sensitive substrates.[2][3]
Step 1: Synthesis of Diethyl (3-bromopropyl)phosphonate (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triethyl phosphite and a molar excess of 1,3-dibromopropane. The excess dibromopropane also serves as the solvent.
-
Michaelis-Arbuzov Reaction: Heat the mixture under reflux. The reaction progress can be monitored by observing the formation of bromoethane as a byproduct. The reaction is typically complete within several hours.
-
Purification of Ester: After cooling, the excess 1,3-dibromopropane is removed under reduced pressure. The resulting crude diethyl(3-bromopropyl)phosphonate can be purified by vacuum distillation to yield a colorless oil.
Step 2: Hydrolysis to (3-Bromopropyl)phosphonic Acid
-
Acid Hydrolysis: Add the purified diethyl (3-bromopropyl)phosphonate to a flask containing concentrated hydrochloric acid (e.g., 37%).
-
Reaction: Heat the mixture to reflux for several hours (typically 4-12 hours) to ensure complete cleavage of the ethyl ester groups.[2][12]
-
Isolation: Upon cooling, the water and excess HCl are removed by rotary evaporation. The crude solid product is then collected.
-
Purification: The high polarity of the final product makes standard silica gel chromatography difficult.[2] Purification is best achieved by recrystallization from an appropriate solvent system (e.g., water or ethyl acetate/hexane mixtures) or by precipitation.
Spectroscopic Profile for Characterization
Unambiguous characterization is essential for confirming the identity and purity of the synthesized product. Spectroscopic methods provide a definitive fingerprint of the molecule.
| Technique | Key Observables and Interpretation |
| ¹H NMR | Expect three distinct multiplets for the propyl chain protons. The protons adjacent to the bromine (~3.6 ppm) and the phosphorus atom (~1.7 ppm) will be the most downfield. The central methylene protons appear around 2.0 ppm. A broad singlet at high chemical shift (>10 ppm) corresponds to the acidic phosphonic protons.[10] |
| ¹³C NMR | Three signals for the propyl carbons, with chemical shifts influenced by the adjacent electron-withdrawing bromine and phosphonate groups. |
| ³¹P NMR | A single resonance in the phosphonate region, confirming the presence of the P-C bond and the oxidation state of phosphorus. |
| FT-IR | Characteristic absorptions include a strong P=O stretch (~1200 cm⁻¹), broad O-H stretching from the hydrogen-bonded acid groups (~2500-3000 cm⁻¹), P-O-H bending, and a C-Br stretch (~500-600 cm⁻¹). |
| Mass Spec | The mass spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio), with the molecular ion peak observed at m/z corresponding to the molecular weight.[10] |
Chemical Reactivity: A Tale of Two Ends
The utility of (3-Bromopropyl)phosphonic acid stems from its dual reactivity. The two functional groups can be addressed orthogonally, allowing for stepwise chemical modifications.
Caption: Dual reactivity pathways of (3-Bromopropyl)phosphonic acid.
-
Reactivity of the Bromopropyl Group: The terminal bromine is a good leaving group, making the adjacent carbon atom electrophilic and highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the covalent attachment of a wide range of nucleophiles, including amines (to form quaternary ammonium salts), thiols, azides, and carboxylates.[13] This functionality is key to its role as a linker molecule.
-
Reactivity of the Phosphonic Acid Group: The phosphonic acid moiety is strongly acidic and an excellent ligand for metal ions, particularly tetravalent metals like Zr⁴⁺ and Ti⁴⁺. This property is exploited in the formation of metal-organic frameworks (MOFs) and for surface functionalization of metal oxides. The hydroxyl groups can also undergo esterification reactions, although this is less common than its use in chelation.
Applications in Scientific Research and Development
The unique bifunctional nature of (3-Bromopropyl)phosphonic acid makes it a valuable tool across several scientific fields.
-
Surface Science and Materials Chemistry: It is widely used as a coupling agent to modify surfaces. The phosphonic acid group forms strong, stable bonds with metal oxide surfaces (e.g., titanium dioxide, zirconium dioxide, indium tin oxide). The outward-facing bromopropyl group can then be used to graft other molecules or polymers onto the surface, tailoring its properties for applications in sensors, electronics, and anti-corrosion coatings.
-
Drug Development and Biomedicine: While not a drug itself, it serves as a precursor for more complex molecules. The phosphonic acid group can act as a bone-targeting moiety (a "bone hook") due to its high affinity for calcium phosphate in the bone matrix. By attaching a therapeutic agent to the bromide terminus, researchers can design phosphonate-based prodrugs for treating bone diseases like osteoporosis or cancer metastases. It is also a precursor to other biologically active molecules, such as 3-aminopropylphosphonic acid, a GABAB receptor agonist.[14][15]
-
Synthesis of Novel Compounds: It is an essential building block in organic synthesis. The ability to first perform a nucleophilic substitution at the bromide and then utilize the phosphonic acid group (or vice versa) allows for the construction of complex molecular architectures, including ligands for catalysis and functional linkers for coordination polymers.[9]
Safety, Handling, and Storage
As a corrosive substance, proper handling of (3-Bromopropyl)phosphonic acid is paramount to ensure laboratory safety. Its physical and toxicological properties have not been exhaustively investigated, warranting a cautious approach.[16]
GHS Hazard Information
| Category | Information |
| Pictogram(s) | GHS05 (Corrosion)[4] |
| Signal Word | Danger [4][6] |
| Hazard(s) | H314: Causes severe skin burns and eye damage.[4][6][16][17] May be corrosive to metals.[17] |
| Precautionary | Prevention: P260 (Do not breathe dust), P280 (Wear protective gloves/clothing/eye protection/face protection).[16][17] Response: P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[16][17] Storage: P405 (Store locked up).[16] Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[16] |
Handling:
-
Always handle in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including impervious gloves, a lab coat, and chemical safety goggles.[16]
-
Avoid creating dust.[16]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[18]
-
Keep away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
(3-Bromopropyl)phosphonic acid is more than just a chemical reagent; it is a versatile molecular tool that bridges organic synthesis with materials science and drug discovery. Its value lies in its predictable, dual-mode reactivity, which allows for the rational design of functional surfaces, complex molecular structures, and targeted therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, empowers researchers to fully exploit its potential in their scientific endeavors.
References
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(3-Bromopropyl)phosphonic Acid | C3H8BrO3P | CID 4376761. PubChem. [Link]
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(3-Bromopropyl)phosphonic Acid properties | Safety data sheet. MCB Books. [Link]
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An alternative C–P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids. National Institutes of Health (NIH). [Link]
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Phosphonic acid: preparation and applications. National Institutes of Health (NIH). [Link]
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3-Bromopropylphosphonic acid. SIKÉMIA. [Link]
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The Hydrolysis of Phosphinates and Phosphonates: A Review. MDPI. [Link]
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Phosphonic acid: preparation and applications. ResearchGate. [Link]
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3-Aminopropylphosphonic acid | C3H10NO3P | CID 97587. PubChem. [Link]
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3-Bromopropionic acid | C3H5BrO2 | CID 11553. PubChem. [Link]
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